molecular formula C20H16N4O4S2 B3010869 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide CAS No. 923147-61-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Cat. No. B3010869
CAS RN: 923147-61-9
M. Wt: 440.49
InChI Key: DNYYFXKAIMOHIY-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a synthetic compound that combines thiazole and sulfonamide groups. These groups are known for their antibacterial activity .


Synthesis Analysis

The compound was synthesized by combining the appropriate precursors. The yield was 58%, and its structure was confirmed using techniques such as NMR and mass spectrometry .


Molecular Structure Analysis

The molecular structure of N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide consists of a thiazole ring, a nitro group, and a pyridine moiety. The compound’s 1H NMR and 13C NMR spectra provide insights into its chemical environment .


Chemical Reactions Analysis

The compound’s chemical reactions involve interactions with other molecules, potentially leading to its antibacterial activity. Further studies are needed to explore its reactivity with various functional groups .


Physical And Chemical Properties Analysis

The compound has a melting point of 236–238°C. Its solubility, stability, and other physical properties need further investigation .

Scientific Research Applications

Antibacterial Activity

The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Researchers have synthesized derivatives of this compound and investigated their antibacterial activity. Notably, several of these derivatives display potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Specific substitutions, such as 4-tert-butyl and 4-isopropyl, enhance their antibacterial activity. The isopropyl-substituted derivative, in particular, exhibits a low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .

Urease Inhibition

Urease is an enzyme with an active binding site, and it is believed that the synthesized benzothiazole derivatives can bind to these active sites. Investigating their potential as urease inhibitors could be valuable for therapeutic applications .

Antitumor and Cytotoxic Activity

Thiazoles have diverse biological activities, including antitumor effects. While not directly studied for this specific compound, related thiazole derivatives have demonstrated cytotoxicity against human tumor cell lines. Further exploration in this area may reveal its potential as an antitumor agent .

Future Directions

Future studies should explore the compound’s pharmacological potential, optimize its synthesis, and investigate its efficacy against specific bacterial strains. Additionally, understanding its interaction with cell membranes and its potential for drug development is crucial .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-2-28-14-3-4-15-17(11-14)30-20(22-15)23(12-13-7-9-21-10-8-13)19(25)16-5-6-18(29-16)24(26)27/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYYFXKAIMOHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

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